5-Fluoro-2-nitrobenzene-1-sulfonamide
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Overview
Description
5-Fluoro-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H5FN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 5th position and a nitro group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This process can be carried out in a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . The reaction conditions include the use of nitric acid, controlled temperature, and optimized residence time to achieve the desired product with minimal byproducts .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Nitration: Mixed acid (nitric acid and sulfuric acid) under controlled temperature.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Reduction: 5-fluoro-2-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By inhibiting this enzyme, the compound can interfere with the tumor’s ability to regulate pH, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-2-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and nitro substitutions make it a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals .
Properties
IUPAC Name |
5-fluoro-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGRKTFEHNKVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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